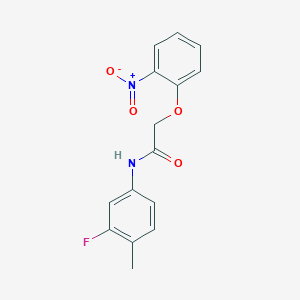
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FNPA belongs to the class of organic compounds known as acetamides, which are widely used in the pharmaceutical industry for their analgesic, anti-inflammatory, and antipyretic properties. The purpose of
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. In neuroprotection studies, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to protect neuronal cells from oxidative stress and inflammation, leading to improved cell survival. In inflammation studies, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide is its potential as a multi-targeted agent, as it has been shown to have activity against various enzymes and signaling pathways involved in cancer and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development. However, there are also some limitations to using N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models of disease. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide could be further developed as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. Finally, the synthesis method for N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide could be optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been studied for its potential applications in various areas of medicinal chemistry, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neuronal cells from oxidative stress and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-10-6-7-11(8-12(10)16)17-15(19)9-22-14-5-3-2-4-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVEEMGBRBHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4167073.png)
![2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide](/img/structure/B4167087.png)
![8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4167112.png)

![1'-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4167115.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4167117.png)

amino]methyl}nicotinic acid](/img/structure/B4167132.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4167134.png)
![ethyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4167142.png)
![4-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4167144.png)

![2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4167153.png)
![N-(4-methoxy-2-nitrophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4167156.png)